1-Ethylundecyl butyrate
CAS No.: 61295-43-0
Cat. No.: VC19529676
Molecular Formula: C9H12O2S2
Molecular Weight: 216.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61295-43-0 |
---|---|
Molecular Formula | C9H12O2S2 |
Molecular Weight | 216.3 g/mol |
IUPAC Name | 3-[(2-methylfuran-3-yl)disulfanyl]butan-2-one |
Standard InChI | InChI=1S/C9H12O2S2/c1-6(10)8(3)12-13-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |
Standard InChI Key | ZMBFYMNXBQZWHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CO1)SSC(C)C(=O)C |
Introduction
Chemical Identity and Structural Features
1-Ethylundecyl butyrate (PubChem CID: 551226) is systematically named tridecan-3-yl butanoate, reflecting its esterification between butyric acid and a branched alcohol, 3-tridecanol . The compound’s structure consists of a butyrate group () linked to a 1-ethylundecyl chain (), resulting in a molecular weight of 270.5 g/mol . Key identifiers include:
Property | Value |
---|---|
IUPAC Name | Tridecan-3-yl butanoate |
Molecular Formula | |
InChI Key | OMGCQARAAZBKQZ-UHFFFAOYSA-N |
CAS Registry Number | 551226-04-1 |
The branched alkyl chain imparts distinct steric and solubility characteristics compared to linear esters like ethyl butyrate () .
Physicochemical Properties
The compound’s branched structure confers unique physical properties, though experimental data remain sparse. Comparative analysis with linear esters suggests:
The refractive index () is anticipated to fall between 1.430–1.450, aligning with esters of comparable chain length .
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., lipases, solid acids) to improve yield and selectivity.
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Thermal Analysis: Characterize decomposition pathways using thermogravimetric analysis (TGA).
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Toxicological Profiling: Evaluate ecotoxicology and mammalian cytotoxicity.
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